molecular formula C17H21F3N2O3 B2459032 N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide CAS No. 2415471-98-4

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide

Cat. No.: B2459032
CAS No.: 2415471-98-4
M. Wt: 358.361
InChI Key: KIJLIKWZKLBSHN-UHFFFAOYSA-N
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Description

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxan-4-yl group, a pyrrolidin-3-yl group, and a trifluoromethoxybenzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the oxan-4-yl and pyrrolidin-3-yl intermediates. These intermediates are then coupled with 3-(trifluoromethoxy)benzoyl chloride under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and purification techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and analysis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3/c18-17(19,20)25-15-3-1-2-12(10-15)16(23)21-13-4-7-22(11-13)14-5-8-24-9-6-14/h1-3,10,13-14H,4-9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJLIKWZKLBSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CC=C2)OC(F)(F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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